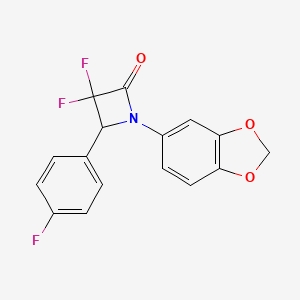
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one, commonly known as BFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BFA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. This system is responsible for regulating various physiological processes such as pain, mood, and appetite.
作用機序
BFA acts as a competitive inhibitor of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one, BFA increases the levels of endocannabinoids, leading to their prolonged action and resulting in analgesic and anti-inflammatory effects.
生化学的および生理学的効果
BFA has been shown to have significant effects on the endocannabinoid system, leading to changes in pain perception, mood, and appetite. BFA has been shown to reduce pain and inflammation in preclinical models of chronic pain. Additionally, BFA has been shown to have antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the advantages of using BFA in lab experiments is its high potency and selectivity for 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one. BFA has been shown to be a potent inhibitor of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one, with an IC50 value in the nanomolar range. However, one of the limitations of using BFA is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of BFA. One potential direction is the development of BFA-based therapies for chronic pain and inflammation. Additionally, BFA could be studied as a potential treatment for mood disorders such as depression and anxiety. Finally, further research could be conducted to better understand the mechanism of action of BFA and its effects on the endocannabinoid system.
In conclusion, BFA is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA has been shown to be a potent inhibitor of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one, leading to changes in pain perception, mood, and appetite. While there are limitations to using BFA in lab experiments, there are several future directions for the study of this compound.
合成法
The synthesis of BFA involves the reaction of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one with a suitable reagent such as lithium aluminum hydride or sodium borohydride. The reaction yields BFA in high purity and yield.
科学的研究の応用
BFA has been extensively studied for its potential therapeutic applications. The inhibition of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one by BFA results in an increase in the levels of endocannabinoids such as anandamide, which has been shown to have analgesic and anti-inflammatory properties. Therefore, BFA has been studied as a potential treatment for chronic pain and inflammation.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-10-3-1-9(2-4-10)14-16(18,19)15(21)20(14)11-5-6-12-13(7-11)23-8-22-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXKEBBJKLUULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole](/img/structure/B2980726.png)
![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)
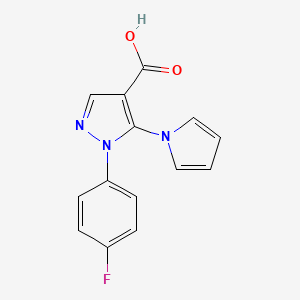
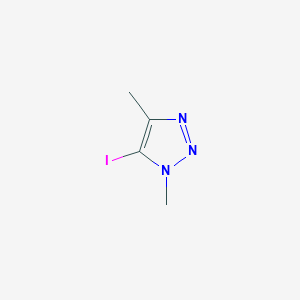

![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2980734.png)
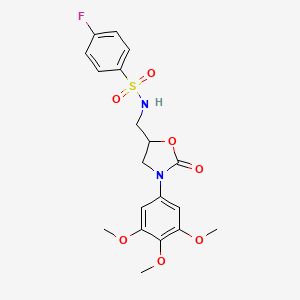
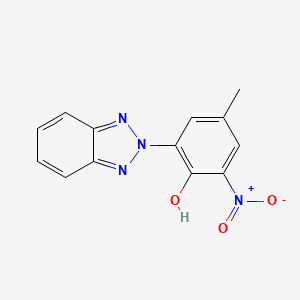
![(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2980740.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2980741.png)
![3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2980742.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2980745.png)
